Norsalsolinol

Description

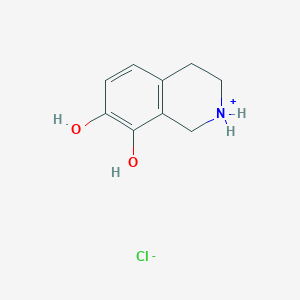

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFUSGLXKQWVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42887-47-8 (hydrochloride) | |

| Record name | Norsalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188366 | |

| Record name | Norsalsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34827-33-3 | |

| Record name | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34827-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norsalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norsalsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORSALSOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPO03ZH41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Norsalsolinol?

An In-Depth Technical Guide to the Chemistry and Neurobiology of Norsalsolinol

Introduction

This compound (NorSAL) is an endogenous tetrahydroisoquinoline derivative found in dopamine-rich areas of the human brain, including the substantia nigra.[1][2] Structurally related to the neurotransmitter dopamine, from which it is derived, NorSAL has garnered significant attention for its potent neurotoxic properties.[3] Its presence and accumulation have been linked to the pathophysiology of neurodegenerative conditions such as Parkinson's disease and the neurotoxic effects associated with alcoholism, positioning it as a molecule of critical interest in neuroscience and drug development.[3] This guide provides a comprehensive overview of the chemical structure, endogenous synthesis, neurotoxic mechanisms, and analytical methodologies for this compound.

Part 1: Chemical and Structural Identity

This compound is chemically classified as a tetrahydroisoquinoline.[4][5] Its core structure consists of a benzene ring fused to a dihydropyridine ring, with two hydroxyl groups substituted on the benzene moiety at positions 6 and 7. Unlike its close analogue, salsolinol, which is formed from dopamine and acetaldehyde, this compound lacks a methyl group at the C1 position and is therefore an achiral molecule.[6]

Key Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential identifiers and descriptors for researchers.

| Property | Value | Source(s) |

| Preferred IUPAC Name | 1,2,3,4-Tetrahydroisoquinoline-6,7-diol | [1][3] |

| Other Names | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | [1] |

| CAS Number | 34827-33-3 | [1][4] |

| Chemical Formula | C₉H₁₁NO₂ | [3][6] |

| Molar Mass | 165.19 g/mol | [1][6] |

| Stereochemistry | Achiral | [6] |

| Canonical SMILES | C1CNCC2=CC(=C(C=C21)O)O | [3] |

| InChI Key | MBFUSGLXKQWVDW-UHFFFAOYSA-N | [6] |

Chemical Structure Visualization

The 2D chemical structure of this compound is depicted below, illustrating the tetrahydroisoquinoline core and the catechol functional group derived from its precursor, dopamine.

Caption: Biosynthesis of this compound via the Pictet-Spengler reaction.

Part 3: Neurobiological Role and Mechanism of Toxicity

This compound is recognized primarily as a selective dopaminergic neurotoxin. [3]Its endogenous nature and its ability to induce neuronal cell death make it a significant factor in the investigation of idiopathic Parkinson's disease, where the progressive loss of dopaminergic neurons is a key pathological hallmark.

Mechanism of Neurotoxicity

The toxicity of this compound is fundamentally linked to its ability to induce severe oxidative stress. The catechol moiety is readily oxidized, a process that generates highly reactive oxygen species (ROS). [7][8] Pillars of this compound-Induced Apoptosis:

-

ROS Generation: The autoxidation of this compound, particularly in the presence of metal ions like copper (Cu²⁺), produces ROS, including superoxide radicals and hydroxyl radicals. [7][8]This creates a state of intense oxidative stress within the neuron.

-

Oxidative Damage: The surge in ROS leads to widespread damage of critical cellular components. This includes lipid peroxidation of membranes and, most critically, oxidative damage to nuclear and mitochondrial DNA. [7]3. Mitochondrial Dysfunction & Apoptotic Cascade: Oxidative stress triggers the mitochondrial pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol. [9][7]4. Caspase Activation: Cytosolic cytochrome c initiates the activation of a cascade of cysteine proteases known as caspases. The key executioner caspase, caspase-3, is activated, which then cleaves a host of cellular substrates, leading to the systematic dismantling of the cell and culminating in apoptotic cell death. [9][7] This entire process can be inhibited by antioxidants such as N-acetylcysteine, confirming the central role of ROS in the toxic mechanism. [7]

Neurotoxic Signaling Pathway

The sequence of events from this compound exposure to neuronal apoptosis is outlined in the following signaling pathway diagram.

Sources

- 1. Determination of Salsolinol, this compound, and Twenty-one Biogenic Amines Using Micellar Electrokinetic Capillary Chromatography – Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase and solution-phase parallel synthesis of tetrahydro-isoquinolines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. via.library.depaul.edu [via.library.depaul.edu]

- 6. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and this compound in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanisms of oxidative DNA damage and apoptosis induced by this compound, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-methyl(R)salsolinol produces hydroxyl radicals: involvement to neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Endogenous Formation of Norsalsolinol in the Brain: A Technical Guide for Neuroscientists and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the endogenous formation of norsalsolinol, a dopamine-derived tetrahydroisoquinoline, within the mammalian brain. We delve into the core biochemical pathways, enzymatic and non-enzymatic drivers, and the analytical methodologies essential for its detection and quantification. This document synthesizes current research to offer a comprehensive resource for researchers, neuroscientists, and professionals in drug development who are investigating the role of endogenous neurotoxins in the pathogenesis of neurodegenerative diseases, with a particular focus on Parkinson's disease. We will dissect the mechanisms of this compound-induced neurotoxicity, including its role in oxidative stress and apoptosis, and provide detailed experimental protocols and data interpretation guidelines.

Introduction: The Emerging Significance of Endogenous Neurotoxins

The landscape of neurodegenerative disease research is increasingly focused on the role of endogenous compounds that may contribute to neuronal demise. Among these, dopamine-derived alkaloids, such as this compound, have garnered significant attention. This compound is a tetrahydroisoquinoline produced naturally in the body through the metabolism of dopamine[1]. Its structural similarity to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has fueled investigation into its potential as a key player in the progressive loss of dopaminergic neurons, a hallmark of Parkinson's disease[2]. While the precise causal relationship is still under investigation, the presence of this compound in dopamine-rich brain regions, including the substantia nigra, underscores its potential pathological significance[3][4]. This guide aims to provide a detailed technical overview of the formation, detection, and neurotoxic properties of this compound, equipping researchers with the foundational knowledge to explore this critical area.

The Biochemical Genesis of this compound: A Tale of Two Reactants

The primary mechanism for the endogenous formation of this compound is the Pictet-Spengler reaction , a condensation reaction between a β-arylethylamine and an aldehyde or ketone[5][6][7]. In the context of the brain, the key players are the neurotransmitter dopamine and the aldehyde formaldehyde .

The Pictet-Spengler Reaction: A Step-by-Step Condensation

The Pictet-Spengler reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring structure. The reaction can be catalyzed by acid, and the pH of the cellular environment can influence the reaction rate and the formation of different isomers[8][9].

Here is a simplified representation of the reaction:

-

Imine Formation: Dopamine's primary amine group nucleophilically attacks the carbonyl carbon of formaldehyde.

-

Cyclization: The electron-rich aromatic ring of dopamine then attacks the iminium ion, leading to ring closure and the formation of the tetrahydroisoquinoline core.

Caption: Pictet-Spengler condensation of dopamine and formaldehyde to form this compound.

Enzymatic vs. Non-Enzymatic Formation: A Matter of Debate

While the Pictet-Spengler reaction can occur non-enzymatically under physiological conditions, the existence of a specific "(R)-salsolinol synthase" has been proposed, suggesting a potential for stereoselective enzymatic synthesis of related compounds like salsolinol[10][11][12]. This raises the question of whether a similar enzymatic pathway exists for this compound. Research suggests that both non-enzymatic and enzymatic pathways may contribute to the overall pool of these dopamine-derived alkaloids in the brain[13]. The enantiomeric ratio of these compounds in biological samples can provide clues about their primary formation route.

This compound's Dark Side: Mechanisms of Neurotoxicity

The accumulation of this compound in dopaminergic neurons is believed to trigger a cascade of detrimental events, ultimately leading to cell death. The primary mechanisms of its neurotoxicity involve oxidative stress and the induction of apoptosis.

Oxidative Stress: A Radical Problem

This compound can undergo oxidation, leading to the generation of reactive oxygen species (ROS)[3][14]. This process can be exacerbated in the presence of metal ions like copper (Cu(II))[4]. The resulting ROS can damage cellular components, including lipids, proteins, and DNA.

Apoptosis: The Programmed Cell Death Pathway

This compound has been shown to induce apoptosis in neuronal cell lines, such as the human neuroblastoma SH-SY5Y cells[4]. This programmed cell death is characterized by a series of specific events:

-

Mitochondrial Dysfunction: this compound can impair mitochondrial function, a critical organelle for cellular energy production and survival[3].

-

Cytochrome c Release: Damage to the mitochondria can lead to the release of cytochrome c into the cytoplasm[4].

-

Caspase Activation: Cytochrome c release triggers the activation of a cascade of enzymes called caspases, particularly caspase-3, which are the executioners of apoptosis[4].

-

DNA Damage: The oxidative stress induced by this compound can also directly damage DNA, further pushing the cell towards apoptosis[3][4].

Caption: Signaling pathway of this compound-induced neuronal apoptosis.

Analytical Methodologies for this compound Detection

Accurate detection and quantification of this compound in biological samples are crucial for understanding its role in health and disease. Several analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) being the most common.

Sample Preparation: The Critical First Step

The analysis of this compound in brain tissue or cerebrospinal fluid (CSF) requires meticulous sample preparation to remove interfering substances and concentrate the analyte. A typical workflow involves:

-

Homogenization: Brain tissue is homogenized in an appropriate buffer.

-

Solid-Phase Extraction (SPE): The homogenate is passed through an SPE cartridge to isolate the tetrahydroisoquinolines[13].

-

Derivatization: For GC/MS analysis, this compound is often derivatized to increase its volatility and improve its chromatographic properties. A two-step derivatization using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) followed by a chiral reagent like (R)-(-)-2-phenylbutyryl chloride can be used to separate enantiomers[13].

Instrumental Analysis: GC/MS and HPLC

-

Gas Chromatography-Mass Spectrometry (GC/MS): This technique offers high sensitivity and specificity for the detection of this compound. The gas chromatograph separates the derivatized analyte from other compounds in the sample, and the mass spectrometer provides structural information for definitive identification and quantification[13].

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with electrochemical detection (ECD) or mass spectrometry (LC/MS), is another powerful tool for this compound analysis. HPLC-ECD is particularly sensitive for the detection of catechol-containing compounds like this compound.

Experimental Protocol: Quantification of this compound in Rodent Brain Tissue by GC/MS

This protocol provides a general framework. Researchers should optimize parameters for their specific instrumentation and experimental needs.

Materials:

-

Rodent brain tissue (e.g., striatum, substantia nigra)

-

Homogenization buffer (e.g., perchloric acid)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization reagents: N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), (R)-(-)-2-phenylbutyryl chloride

-

Internal standard (e.g., deuterated this compound)

-

GC/MS system

Procedure:

-

Tissue Homogenization:

-

Accurately weigh the frozen brain tissue.

-

Homogenize the tissue in ice-cold 0.1 M perchloric acid containing the internal standard.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the this compound fraction with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a suitable solvent.

-

Add MSTFA and incubate at a specific temperature and time (e.g., 60°C for 30 minutes).

-

Cool the sample and then add the chiral derivatizing agent, (R)-(-)-2-phenylbutyryl chloride, and incubate further.

-

-

GC/MS Analysis:

-

Inject the derivatized sample into the GC/MS system.

-

Use an appropriate GC column and temperature program to achieve good separation of the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for this compound and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound standards.

-

Calculate the concentration of this compound in the brain tissue samples based on the peak area ratio of the analyte to the internal standard.

-

This compound in Parkinson's Disease: Biomarker and Therapeutic Target?

The potential involvement of this compound in the pathogenesis of Parkinson's disease has led to investigations into its utility as a biomarker and a target for therapeutic intervention.

This compound as a Biomarker

Elevated levels of this compound derivatives have been reported in the brain, CSF, and urine of patients with Parkinson's disease[2]. However, the interpretation of these findings is complex. Some studies suggest that systemic levels of this compound derivatives are significantly influenced by levodopa treatment, a cornerstone of Parkinson's therapy[2][15]. This indicates that this compound levels may reflect dopamine metabolism rather than being an intrinsic marker of the disease itself[15]. Further research is needed to clarify the diagnostic and prognostic value of this compound as a biomarker for Parkinson's disease.

Therapeutic Implications

The neurotoxic properties of this compound make its formation pathway a potential target for therapeutic intervention. Strategies could include:

-

Inhibition of this compound Formation: Developing inhibitors of the enzymes potentially involved in this compound synthesis.

-

Enhancing Detoxification: Promoting the metabolic clearance of this compound and its precursors.

-

Antioxidant Therapies: Counteracting the oxidative stress induced by this compound through the use of antioxidants.

Conclusion and Future Directions

The endogenous formation of this compound in the brain represents a fascinating and clinically relevant area of neuroscience research. The evidence strongly suggests that this dopamine-derived alkaloid possesses significant neurotoxic potential, primarily through the induction of oxidative stress and apoptosis. While its precise role in the initiation and progression of neurodegenerative diseases like Parkinson's disease is still being elucidated, the available data highlight the importance of further investigation.

Future research should focus on:

-

Elucidating the enzymatic pathways involved in this compound formation to identify specific therapeutic targets.

-

Developing more sensitive and specific analytical methods for the in vivo monitoring of this compound levels.

-

Conducting longitudinal studies to clarify the relationship between this compound levels, disease progression, and therapeutic interventions in Parkinson's disease.

-

Investigating the potential interplay between this compound and other factors implicated in neurodegeneration, such as genetic predisposition and environmental exposures.

By continuing to unravel the complexities of endogenous neurotoxins like this compound, we move closer to developing novel diagnostic and therapeutic strategies for devastating neurodegenerative disorders.

References

-

Scholz, J., et al. (2004). Increased systemic levels of this compound derivatives are induced by levodopa treatment and do not represent biological markers of Parkinson's disease. Journal of Neurology, Neurosurgery & Psychiatry, 75(4), 634-6. [Link]

-

Deng, Y., et al. (2022). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. Molecules, 27(19), 6543. [Link]

-

Naoi, M., et al. (1997). Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines. Advances in Experimental Medicine and Biology, 433, 203-9. [Link]

-

St-Pierre, J., et al. (2009). The mechanisms of oxidative DNA damage and apoptosis induced by this compound, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease. Journal of Neurochemistry, 108(2), 397-407. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Scholz, J., et al. (2004). Increased systemic levels of this compound derivatives are induced by levodopa treatment and do not represent biological markers of Parkinson's disease. Journal of Neurology, Neurosurgery & Psychiatry, 75(4), 634-636. [Link]

-

Kurnik-Łucka, M., et al. (2020). Salsolinol—neurotoxic or Neuroprotective?. Molecules, 25(21), 5187. [Link]

-

Możdżeń, E., et al. (2015). Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System. Neurotoxicity Research, 27(3), 300-313. [Link]

-

Naoi, M., & Maruyama, W. (2002). Dopamine-derived Endogenous N-methyl-(R)-salsolinol: Its Role in Parkinson's Disease. Neurotoxicology and Teratology, 24(5), 579-591. [Link]

-

Maruyama, W., et al. (1996). A dopaminergic neurotoxin, (R)-N-methylsalsolinol, increases in Parkinsonian cerebrospinal fluid. Annals of Neurology, 40(1), 119-122. [Link]

-

Dostert, P., et al. (1988). Dopamine-derived alkaloids in alcoholism and in Parkinson's and Huntington's diseases. Journal of Neural Transmission, 74(2), 61-74. [Link]

-

Singh, A., et al. (2024). role of plant-derived alkaloids in neurodegenerative disease treatment. Pharmedico, 2(1), 1-10. [Link]

-

Tan, J. S. L., et al. (2021). Potential of Naturally Derived Alkaloids as Multi-Targeted Therapeutic Agents for Neurodegenerative Diseases. Molecules, 26(24), 7572. [Link]

-

Haber, H., et al. (2002). N-methyl-norsalsolinol, a putative dopaminergic neurotoxin, passes through the blood-brain barrier in vivo. Neuroreport, 13(1), 25-28. [Link]

-

Kumar, D., et al. (2018). Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences and Research, 9(3), 854-866. [Link]

-

Wąsik, A., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38099–38111. [Link]

-

Cao, Y., et al. (2022). The biosynthesis and metabolism of this compound and.... ResearchGate. [Link]

-

Rahman, M. A., et al. (2022). Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. Molecules, 27(19), 6273. [Link]

-

Musshoff, F., et al. (2000). Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and this compound in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry. Forensic Science International, 113(1-3), 359-366. [Link]

-

Pérez, D., et al. (2017). Theoretical insights into the regioselectivity of a Pictet–Spengler reaction: Transition state structures leading to salsolinol. Journal of Physical Organic Chemistry, 30(6), e3646. [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]

-

Naoi, M., & Maruyama, W. (2020). N-Methyl-(R)salsolinol and Enzymes Involved in Enantioselective Biosynthesis, Bioactivation, and Toxicity in Parkinson's Disease. Scilit. [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

-

Wąsik, A., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38099–38111. [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

-

Chen, Y., et al. (2020). Isolation and Sequencing of Salsolinol Synthase, an Enzyme Catalyzing Salsolinol Biosynthesis. ResearchGate. [Link]

-

Kurnik-Łucka, M., et al. (2018). Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments. Neurotoxicity Research, 34(3), 473-491. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. jnnp.bmj.com [jnnp.bmj.com]

- 3. mdpi.com [mdpi.com]

- 4. The mechanisms of oxidative DNA damage and apoptosis induced by this compound, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

- 9. jk-sci.com [jk-sci.com]

- 10. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and this compound in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Increased systemic levels of this compound derivatives are induced by levodopa treatment and do not represent biological markers of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Norsalsolinol and Its Mechanistic Link to Parkinson's Disease Pathology

An In-depth Technical Guide for Researchers

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the profound loss of dopaminergic neurons in the substantia nigra pars compacta. While the etiology of sporadic PD remains multifactorial, the role of endogenous neurotoxins has emerged as a critical area of investigation.[1][2][3] Among these, the tetrahydroisoquinoline derivative norsalsolinol (NorSAL) has garnered significant attention.[4] NorSAL is a naturally occurring metabolite of dopamine, found concentrated in dopamine-rich regions of the human brain, including the substantia nigra.[5][6][7] Its structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent parkinsonism-inducing agent, provides a compelling chemical basis for its investigation as a potential contributor to PD pathology.[8][9][10]

This technical guide provides an in-depth analysis of the link between this compound and Parkinson's disease. We will explore its biosynthesis, dissect the molecular mechanisms of its neurotoxicity, detail established experimental protocols for its study, and discuss the therapeutic implications and future research directions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this endogenous neurotoxin's role in neurodegeneration.

Biosynthesis and Metabolism of this compound

This compound is formed endogenously through a non-enzymatic condensation reaction, known as the Pictet-Spengler reaction, between dopamine and formaldehyde.[11] Its presence is most significant in brain areas with high dopamine concentrations, such as the basal ganglia.[6][7]

Once formed, this compound can be further metabolized. A key transformation is its N-methylation to produce N-methyl-norsalsolinol.[12][13] This derivative is particularly noteworthy as it is also selectively toxic to dopaminergic cells, partly due to its recognition and uptake by the dopamine transporter (DAT), which concentrates the toxin within the target neurons.[12]

Molecular Mechanisms of this compound-Induced Neurotoxicity

The neurotoxic profile of this compound is multifaceted, engaging several core pathological processes implicated in Parkinson's disease. These mechanisms are not mutually exclusive; rather, they form a self-amplifying cascade of cellular damage that culminates in neuronal death.

Oxidative Stress and DNA Damage

A primary mechanism of NorSAL toxicity is the induction of severe oxidative stress.[5] NorSAL promotes the generation of reactive oxygen species (ROS), which leads to widespread damage to cellular components.[5] Critically, in the presence of transition metals like copper (Cu(II)), NorSAL can induce significant oxidative DNA damage.[5] This genotoxicity is a potent trigger for apoptosis. The central role of ROS is confirmed by experiments showing that antioxidants, such as N-acetylcysteine, can inhibit NorSAL-induced cytochrome c release, caspase activation, and subsequent cell death.[5]

Mitochondrial Dysfunction

The mitochondrion is a key target of this compound and related isoquinoline derivatives. These compounds are known inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[8][9][14]

Causality of Complex I Inhibition:

-

Energy Depletion: Inhibition of Complex I disrupts the electron transport chain, leading to a significant reduction in ATP synthesis.[9] This energy crisis compromises essential cellular functions, rendering the neuron vulnerable to further insults.

-

Increased ROS Production: A dysfunctional Complex I becomes a major source of ROS leakage, as electrons are prematurely transferred to molecular oxygen.[15][16] This exacerbates the oxidative stress initiated by NorSAL's chemistry, creating a vicious cycle of mitochondrial damage and ROS production.[1]

Induction of Apoptosis

The combination of oxidative stress and mitochondrial dysfunction inevitably leads to the activation of programmed cell death pathways. NorSAL has been shown to induce apoptosis in human neuroblastoma SH-SY5Y cells through the intrinsic mitochondrial pathway.[5] This process involves the permeabilization of the mitochondrial outer membrane, the release of cytochrome c into the cytosol, and the subsequent activation of executioner caspase-3, which orchestrates the dismantling of the cell.[5]

Interaction with α-Synuclein

The relationship between endogenous toxins and α-synuclein, the primary component of Lewy bodies, is complex. While it is hypothesized that such toxins could promote protein aggregation, some evidence suggests a more nuanced interaction. Studies on the related compound salsolinol indicate that monomeric α-synuclein can bind to it, forming innocuous adducts and preventing the toxin from exerting its full cytotoxic effect.[17][18] This suggests a potential, though perhaps overwhelmed, protective function of α-synuclein against certain catechol-derived toxins.[17]

Sources

- 1. mdpi.com [mdpi.com]

- 2. On the role of endogenous neurotoxins and neuroprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the role of endogenous neurotoxins and neuroprotection in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The mechanisms of oxidative DNA damage and apoptosis induced by this compound, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A systematic regional study of dopamine and dopamine-derived salsolinol and this compound levels in human brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systematic regional study of dopamine, this compound, and (R/S)-salsolinol levels in human brain areas of alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and this compound in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased systemic levels of this compound derivatives are induced by levodopa treatment and do not represent biological markers of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondrial dysfunction and oxidative stress in Parkinson's disease and monogenic parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Mitochondrial dysfunction-targeting therapeutics of natural products in Parkinson’s disease [frontiersin.org]

- 16. scirp.org [scirp.org]

- 17. In vitro neurotoxicity of salsolinol is attenuated by the presynaptic protein α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Protective Action of Monomeric and Fibrillar α-Synuclein on Neuronal Cells Exposed to the Dopaminergic Toxins Salsolinol and DOPAL - PubMed [pubmed.ncbi.nlm.nih.gov]

Norsalsolinol: A Comprehensive Guide to Natural Sources, Dietary Exposure, and Analytical Methodologies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Norsalsolinol (6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a dopamine-derived metabolite of significant interest to the scientific community, particularly in the fields of neurodegeneration and toxicology.[1] As an endogenously formed compound and a potential constituent of the human diet, understanding its origins, exposure levels, and analytical challenges is paramount. This technical guide provides a comprehensive overview of this compound, synthesizing current knowledge on its formation, natural occurrence, and the sophisticated analytical techniques required for its quantification. We delve into the causality behind its formation, detail validated experimental protocols, and offer insights for professionals engaged in neuroscience research and pharmaceutical development.

Introduction: The Significance of this compound

This compound belongs to the tetrahydroisoquinoline (TIQ) class of alkaloids.[2] Its structure arises from the condensation of the neurotransmitter dopamine with formaldehyde.[3] This seemingly simple molecule has been implicated as a selective dopaminergic neurotoxin, with research suggesting a potential role in the pathophysiology of neurodegenerative conditions like Parkinson's disease and the neurobiological changes associated with alcoholism.[1][3][4] The dual origin of this compound—being both synthesized within the human brain and potentially ingested through diet—creates a complex exposure landscape that necessitates careful scientific evaluation.[3][5] This guide aims to dissect this landscape, providing researchers with the foundational knowledge required to investigate this compelling compound.

Endogenous Biosynthesis: The Pictet-Spengler Reaction

The primary mechanism for the endogenous formation of this compound is the Pictet-Spengler condensation reaction. This non-enzymatic reaction occurs between dopamine and formaldehyde.[3]

Causality of Formation: The reaction is contingent upon the availability of its two precursors. Consequently, this compound is found in significant amounts only in dopamine-rich regions of the brain, such as the basal ganglia (especially the striatum) and the substantia nigra.[3][6] The concentration of dopamine is a critical determinant of the level of this compound formed in vivo.[6] This localized synthesis is central to the hypothesis linking it to the selective degeneration of dopaminergic neurons observed in Parkinson's disease.[3]

Diagram: Biosynthetic Pathway of this compound

Caption: Endogenous formation of this compound via Pictet-Spengler condensation.

Natural Occurrence and Dietary Sources

While endogenous production is a primary source, the presence of TIQs in foodstuffs contributes to systemic levels.[5] The closely related compound, salsolinol (formed from dopamine and acetaldehyde), is well-documented in various foods.[4][7][8] Data for this compound specifically is more limited, but its presence has been detected in certain protein-rich foods.

Fermented foods and beverages are of particular interest as potential sources. The metabolic activity of microorganisms during fermentation can produce a wide array of compounds, including biogenic amines and aldehydes, which are precursors to TIQs.[9][10]

Table 1: Known and Potential Dietary Sources of this compound and Related Tetrahydroisoquinolines

| Compound | Source Category | Specific Examples | Concentration/Detection Status | Reference(s) |

| This compound | Animal Products | Chicken (Gallus gallus), Duck/Geese (Anatidae), Pork (Sus scrofa domestica) | Detected, but not quantified | [2] |

| Salsolinol | Fruits & Vegetables | Bananas | Detected | [4][7] |

| Dairy & Eggs | Cheese, Milk, Eggs | Detected | [7] | |

| Beverages | Beer | Detected | [4][7] | |

| Processed Foods | Chocolate / Cocoa Powder, Soy Sauce | Detected (up to 25 µg/g in dark chocolate) | [4][5] | |

| Isoquinoline Alkaloids (General) | Plants | Papaveraceae (Poppy), Berberidaceae (Barberry) | Known constituents | [11][12] |

Assessing Dietary and Systemic Exposure

Quantifying human exposure to this compound is complicated by several factors:

-

Low Concentrations : Both endogenous and exogenous levels are typically very low, challenging the sensitivity of analytical methods.[8][13]

-

Endogenous vs. Exogenous Contribution : Distinguishing between internal production and dietary intake is difficult. However, studies on salsolinol suggest that long-term dietary intake may be the primary contributor to its plasma levels.[5][8]

-

Pharmacological Interference : Treatment with L-DOPA (levodopa), a cornerstone therapy for Parkinson's disease, significantly increases the urinary excretion of this compound derivatives.[14] This indicates that systemic levels in treated patients are largely a result of the drug's metabolism and cannot be considered intrinsic markers of the disease or dietary exposure alone.[14] This is a critical confounding variable in clinical studies.

Advanced Analytical Methodologies

The reliable quantification of this compound from complex biological and food matrices requires highly sensitive and specific analytical techniques. The primary methods employed are chromatography-based, coupled with mass spectrometry or electrochemical detection.

Key Techniques:

-

Gas Chromatography-Mass Spectrometry (GC/MS): A robust and widely used method, often requiring derivatization of the analyte to increase volatility and improve chromatographic performance.[15][16][17]

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): Offers excellent sensitivity for electroactive compounds like this compound, leveraging the oxidative properties of its catechol structure.[6]

-

Micellar Electrokinetic Capillary Chromatography (MEKC): A high-resolution separation technique suitable for small sample volumes and complex mixtures of neuromodulators.[13]

Experimental Protocol: Quantification of this compound in Brain Tissue via GC/MS

This protocol is adapted from methodologies described for the analysis of dopamine-derived alkaloids in human brain tissue.[15][16][17] Its self-validating nature comes from the use of an internal standard and the high specificity of mass spectrometric detection.

1. Sample Preparation & Homogenization: a. Accurately weigh frozen brain tissue (~100-200 mg). b. Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid containing an appropriate internal standard (e.g., a deuterated analog). c. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet proteins and cellular debris. d. Collect the supernatant for extraction.

2. Solid-Phase Extraction (SPE) - The Clean-up Step:

- Rationale: SPE is crucial for removing interfering matrix components (salts, lipids, other metabolites) that can suppress ionization in the MS source or co-elute with the analyte, leading to inaccurate quantification. A cation-exchange sorbent is typically used to retain the amine-containing this compound. a. Condition a cation-exchange SPE cartridge (e.g., WCX - Weak Cation Exchange) with methanol followed by ultrapure water. b. Load the supernatant from step 1d onto the cartridge. c. Wash the cartridge with a weak buffer (e.g., acetate buffer) to remove neutral and acidic interferences. d. Elute this compound and the internal standard using a methanolic solution containing a small percentage of a strong base (e.g., ammonium hydroxide). e. Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. Derivatization - Enhancing Analytical Suitability:

- Rationale: this compound contains polar hydroxyl and amine groups, making it non-volatile and prone to poor peak shape in GC. Derivatization with a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) replaces active hydrogens with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[15][17] a. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile). b. Add MSTFA and incubate at a controlled temperature (e.g., 60-80°C) for 30-60 minutes to ensure complete reaction.

4. GC/MS Analysis: a. Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC column (e.g., a 5% phenyl-methylpolysiloxane capillary column). b. Use a temperature program that effectively separates the derivatized this compound from other components. c. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor at least two characteristic ions for the analyte and the internal standard to confirm identity and quantify accurately.

5. Quantification: a. Generate a calibration curve using standards of known concentration prepared in a blank matrix and subjected to the same extraction and derivatization process. b. Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Diagram: Analytical Workflow for this compound Quantification

Caption: Workflow for GC/MS analysis of this compound from biological tissue.

Conclusion and Future Directions

This compound remains a molecule of high interest due to its endogenous formation in critical brain regions and its potential neurotoxic properties. While its presence is confirmed both endogenously and in some foods, the landscape of dietary exposure is not yet fully mapped. Future research should prioritize:

-

Quantitative Surveys: Developing and applying validated analytical methods to systematically quantify this compound across a broad range of foodstuffs, particularly fermented products.

-

Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of dietary this compound to understand its ability to reach target tissues like the brain.

-

Biomarker Refinement: Further clarifying the relationship between systemic this compound levels, dietary habits, genetic factors, and disease states, while carefully controlling for pharmacological confounders like L-DOPA.

A deeper understanding of these areas will provide the clarity needed for researchers and drug development professionals to accurately assess the risks and therapeutic potential associated with this fascinating neuroactive alkaloid.

References

- The mechanisms of oxidative DNA damage and apoptosis induced by this compound, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease.

- Salsolinol—neurotoxic or Neuroprotective? - PMC. PubMed Central - NIH.

- Increased systemic levels of this compound derivatives are induced by levodopa treatment and do not represent biological markers of Parkinson's disease. PubMed.

- Determination of dopamine and dopamine-derived (R)-/(S)

- Relationship: Intestinal System and Isoquinoline alkaloids. Caring Sunshine.

- Relationship: Gastrointestinal Tract and Isoquinoline alkaloids. Caring Sunshine.

- Showing Compound this compound (FDB023817). FooDB.

- Determination of Salsolinol, this compound, and Twenty-one Biogenic Amines Using Micellar Electrokinetic Capillary Chromatography – Electrochemical Detection - PMC. PubMed Central.

- Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments. PubMed Central.

- This compound. Wikipedia.

- A systematic review of the toxicity of salsolinol and its metabolites. Taylor & Francis Online.

- Isoquinoline alkaloids. Wikipedia.

- Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and this compound in various human brain areas using solid-phase extraction (SPE) and gas chromatography/mass spectrometry (GC/MS).

- (S)-salsolinol and this compound in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry. Sigma-Aldrich.

- Salsolinol, a naturally occurring tetrahydroisoquinoline alkaloid, induces DNA damage and chromosomal aberrations in cultured Chinese hamster lung fibroblast cells. PubMed.

- Salsolinol. Wikipedia.

- A systematic regional study of dopamine and dopamine-derived salsolinol and this compound levels in human brain areas. PubMed.

- Effects of some of the regional Turkish fermented foods and medications on respir

- Update on Biogenic Amines in Fermented and Non-Fermented Beverages. MDPI.

- Microorganisms: Producers of Melatonin in Fermented Foods and Beverages. PubMed.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB023817) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Salsolinol, a naturally occurring tetrahydroisoquinoline alkaloid, induces DNA damage and chromosomal aberrations in cultured Chinese hamster lung fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A systematic regional study of dopamine and dopamine-derived salsolinol and this compound levels in human brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salsolinol - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Microorganisms: Producers of Melatonin in Fermented Foods and Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caringsunshine.com [caringsunshine.com]

- 12. caringsunshine.com [caringsunshine.com]

- 13. Determination of Salsolinol, this compound, and Twenty-one Biogenic Amines Using Micellar Electrokinetic Capillary Chromatography – Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased systemic levels of this compound derivatives are induced by levodopa treatment and do not represent biological markers of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and this compound in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and this compound in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

The Metabolic Fate of Norsalsolinol in Mammalian Systems: A Technical Guide for Researchers

Abstract

Norsalsolinol (6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous tetrahydroisoquinoline alkaloid formed from the condensation of dopamine with formaldehyde. Its structural similarity to known neurotoxins and its presence in dopamine-rich brain regions have implicated it in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.[1][2][3] Understanding the metabolic fate of this compound—its absorption, distribution, metabolism, and excretion (ADME)—is critical for elucidating its physiological and pathological roles. This technical guide provides a comprehensive overview of the known and hypothesized metabolic pathways of this compound in mammalian systems, detailed methodologies for its study, and expert insights into the rationale behind experimental design.

Introduction: The Endogenous Origin and Significance of this compound

This compound is naturally produced in the body through the non-enzymatic Pictet-Spengler condensation of the neurotransmitter dopamine with formaldehyde. Formaldehyde itself is an endogenous product of various metabolic processes, including methanol metabolism. The formation of this compound is particularly significant in dopaminergic neurons, where high concentrations of its precursor, dopamine, are present.[4] This localization has fueled research into its potential as an endogenous neurotoxin that could contribute to the selective vulnerability of these neurons in disease states.[1]

The central hypothesis driving much of the research is that dysregulation of this compound metabolism could lead to its accumulation and subsequent cytotoxicity. Its biological activity is intrinsically linked to its chemical structure, particularly the catechol moiety inherited from dopamine, which is susceptible to oxidation and can generate reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.[3] Therefore, characterizing its metabolic pathways is paramount for developing therapeutic strategies to mitigate its potential toxicity.

Biosynthesis Pathway of this compound

The formation of this compound is a spontaneous condensation reaction. This process underscores the importance of cellular mechanisms that regulate the levels of both dopamine and reactive aldehydes like formaldehyde.

Caption: Formation of this compound from Dopamine and Formaldehyde.

Metabolic Pathways: Biotransformation and Detoxification

The metabolism of this compound, like many xenobiotics and endogenous compounds, can be broadly categorized into Phase I and Phase II reactions. These transformations are crucial for its detoxification and elimination. The primary routes of metabolism involve modifications to the secondary amine and the catechol ring system.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism of this compound is characterized by N-methylation and oxidation. These steps can significantly alter the compound's biological activity, in some cases leading to bioactivation and the formation of more potent toxins.

-

N-Methylation: The most prominent Phase I metabolic route for this compound is methylation of the secondary amine, leading to the formation of N-methyl-norsalsolinol. This metabolite is considered a potent neurotoxin, potentially more so than its parent compound.[5] While the specific enzyme responsible for this compound methylation has not been fully characterized, it is analogous to the N-methylation of the related compound (R)-salsolinol, which is catalyzed by an N-methyltransferase.[6]

-

Oxidation: The catechol structure of this compound is susceptible to oxidation, which can generate quinones and semiquinones. This process is a significant source of ROS and is believed to be a primary mechanism of its neurotoxicity.[3] This oxidation can occur both non-enzymatically and potentially be facilitated by enzymes such as tyrosinase or peroxidases.

Caption: Key Phase I metabolic pathways of this compound.

Hypothesized Phase II Metabolism: Conjugation and Detoxification

While direct evidence for Phase II metabolism of this compound is limited, its chemical structure strongly suggests it is a substrate for conjugation enzymes. As a catechol, it is a prime candidate for glucuronidation and sulfation, common detoxification pathways for phenolic compounds.[7][8][9][10][11]

-

Glucuronidation: The precursor molecule, dopamine, is readily glucuronidated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A10.[12][13] It is highly probable that the hydroxyl groups of this compound are also targets for UGTs, leading to the formation of more water-soluble glucuronide conjugates that can be easily excreted.

-

Sulfation: Dopamine is also a substrate for sulfotransferases (SULTs), with SULT1A3 being the primary enzyme responsible for its sulfation.[14] By analogy, this compound is likely sulfated at one of its hydroxyl groups. This conjugation would increase its polarity and facilitate its elimination.

The causality for proposing these pathways rests on the principle of substrate similarity. The retained catechol moiety from dopamine is the key functional group for recognition by UGTs and SULTs. Investigating these pathways is a critical next step in understanding the complete clearance mechanism of this compound.

Distribution and Pharmacokinetics

The ability of this compound and its metabolites to access target tissues, particularly the brain, is a key determinant of their neurotoxic potential.

-

Blood-Brain Barrier (BBB) Penetration: Evidence regarding BBB penetration is complex. While some studies suggest a limited ability of this compound derivatives to cross the BBB, which might prevent significant intracerebral accumulation from systemic circulation[5], other direct experimental evidence shows that the more lipophilic metabolite, N-methyl-norsalsolinol, can indeed pass through the BBB in rats following intraperitoneal administration.[15] This finding is critical, as it indicates that peripheral metabolism can generate a neurotoxic agent capable of reaching the central nervous system.

-

Cellular Uptake: In dopaminergic regions, this compound is actively taken up into neurons via the dopamine transporter (DAT). This active transport mechanism could lead to the selective accumulation of the toxin within the very cells that are most vulnerable to its effects.

| Parameter | Value | Cell Type | Reference |

| Uptake Km | 176.24 ± 9.1 µM | PC12 Cells | (from initial search) |

| Uptake Vmax | 55.6 ± 7.0 pmol/min/mg protein | PC12 Cells | (from initial search) |

| MAO Inhibition IC50 | 33 µM | Rat Caudate Nucleus | (from initial search) |

Methodologies for Studying this compound Metabolism

A multi-faceted approach combining in vitro and in vivo models is essential for a comprehensive understanding of this compound's metabolic fate.

In Vitro Metabolism using Liver Microsomes

In vitro assays with liver microsomes are the gold standard for identifying Phase I metabolic pathways and determining metabolic stability. Microsomes contain a high concentration of cytochrome P450 (CYP) and UGT enzymes.

Rationale: This experiment aims to determine the rate of this compound depletion and identify the formation of its primary metabolites (e.g., N-methyl-norsalsolinol, oxidized products, and potential glucuronides) in a controlled environment rich in metabolic enzymes. The choice of liver microsomes is based on the liver being the primary site of drug metabolism.

Protocol: Metabolic Stability of this compound in Human Liver Microsomes

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and a phosphate buffer (0.1 M, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add this compound (final concentration 1 µM). For Phase I, add an NADPH-regenerating system. For Phase II (glucuronidation), add UDPGA (uridine 5'-diphosphoglucuronic acid). A control incubation without the cofactor should be run in parallel.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Terminate Reaction: Immediately add ice-cold acetonitrile (2:1 volume ratio) to the aliquot to precipitate proteins and stop the enzymatic reaction.

-

Sample Processing: Centrifuge the terminated samples at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining this compound and identify/quantify any formed metabolites.

Caption: Workflow for in vitro metabolism study using liver microsomes.

In Vivo Pharmacokinetics and Brain Penetration

In vivo studies in animal models are essential to understand the complete ADME profile of this compound, including its ability to cross the BBB. In vivo microdialysis is a powerful technique for measuring unbound concentrations of endogenous and exogenous substances in the extracellular fluid of specific brain regions in awake, freely-moving animals.

Rationale: This protocol is designed to directly measure the concentration of N-methyl-norsalsolinol in the brain following systemic administration, providing definitive evidence of BBB penetration and characterizing its pharmacokinetic profile within the target organ. The caudate nucleus (striatum) is chosen as the target region due to its high density of dopaminergic terminals.

Protocol: In Vivo Microdialysis in Rat Brain

-

Animal Surgery: Anesthetize a male Wistar rat and place it in a stereotaxic frame. Implant a guide cannula targeting the caudate nucleus. Secure the cannula with dental cement and allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the caudate nucleus of the awake, freely-moving rat.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Basal Sample Collection: Collect dialysate samples for a baseline period (e.g., 60-120 minutes) to ensure a stable baseline.

-

Drug Administration: Administer N-methyl-norsalsolinol (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.[15]

-

Post-Dose Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

-

Sample Analysis: Analyze the collected dialysate samples by a highly sensitive analytical method, such as HPLC with electrochemical detection (HPLC-ED) or LC-MS/MS, to quantify the concentration of N-methyl-norsalsolinol.

Caption: Workflow for in vivo microdialysis study.

Analytical Methodologies

Accurate quantification of this compound and its metabolites in complex biological matrices requires sensitive and specific analytical techniques.

-

HPLC with Electrochemical Detection (HPLC-ED): This is a classic and highly effective method for quantifying catecholic compounds. The catechol moiety of this compound and its metabolites can be easily oxidized on an electrode, generating a current that is proportional to its concentration. This method offers excellent sensitivity and selectivity for these specific structures.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the polar this compound molecule to make it volatile. While more complex in sample preparation, GC-MS provides high chromatographic resolution and definitive structural information from the mass spectra, making it a powerful tool for identification.[4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used technique due to its high sensitivity, specificity, and throughput. It does not typically require derivatization and can provide structural confirmation through fragmentation patterns, making it ideal for metabolite identification and quantification in complex matrices like plasma and brain homogenates.

Conclusion and Future Directions

The metabolic fate of this compound is a complex interplay of activating and detoxifying pathways. The primary route of biotransformation appears to be N-methylation to the potent neurotoxin N-methyl-norsalsolinol, which has been shown to cross the blood-brain barrier. While Phase II conjugation reactions like glucuronidation and sulfation are strongly hypothesized based on its chemical structure, direct experimental confirmation is a critical area for future research.

For researchers in drug development and neuroscience, understanding these pathways is essential. Elucidating the specific enzymes involved (e.g., N-methyltransferases, UGTs, SULTs) could provide novel targets for therapeutic intervention aimed at reducing the cerebral burden of these endogenous neurotoxins. The methodologies outlined in this guide provide a robust framework for pursuing these vital research questions.

References

-

Thümen, A., Behnecke, A., Qadri, F., Bäuml, E., & Moser, A. (2002). N-methyl-norsalsolinol, a putative dopaminergic neurotoxin, passes through the blood-brain barrier in vivo. Neuroreport, 13(1), 25-8. [Link]

-

Maruyama, W., Takahashi, T., Minami, M., Takahashi, A., Dostert, P., Nagatsu, T., & Naoi, M. (1993). Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Advances in Neurology, 60, 224–230. [Link]

-

Itäaho, K., Ibeanu, G., & Court, M. H. (2011). Dopamine glucuronidation by different UGT enzymes. Drug Metabolism and Disposition, 39(6), 988-990. [Link]

-

Reactome. (n.d.). Phase II - Conjugation of compounds. Reactome Pathway Database. Retrieved January 15, 2026, from [Link]

-

Fouad, M. A. (n.d.). Phase II (Conjugation) Reactions. PharmaFactz. Retrieved January 15, 2026, from [Link]

-

Scholz, J., Harms, H., & Moser, A. (2004). Increased systemic levels of this compound derivatives are induced by levodopa treatment and do not represent biological markers of Parkinson's disease. Journal of Neurology, Neurosurgery & Psychiatry, 75(4), 624–628. [Link]

-

ACD/Labs. (2022). Phase II Drug Metabolism. ChemSketch. [Link]

-

National Center for Biotechnology Information. (n.d.). 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

Mahfouz, R. (2023). Phase II Enzymes: Conjugation Reactions and Drug Solubility Enhan. Journal of Drug Metabolism and Toxicology. [Link]

-

Wang, L., Chen, G., & Liu, D. (2019). Alterations of Cytochrome P450s and UDP-Glucuronosyltransferases in Brain Under Diseases and Their Clinical Significances. Frontiers in Pharmacology, 10, 109. [Link]

-

Parthiban, D. (2018). Drug metabolism Phase II reaction. Slideshare. [Link]

-

Musshoff, F., Schmidt, P., Dettmeyer, R., Priemer, F., Jachau, K., & Madea, B. (2005). Systematic regional study of dopamine, this compound, and (R/S)-salsolinol levels in human brain areas of alcoholics. Alcoholism, Clinical and Experimental Research, 29(1), 46-52. [Link]

-

Ohta, S., Shen, X. M., & Kawai, M. (2008). The mechanisms of oxidative DNA damage and apoptosis induced by this compound, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease. Journal of Neurochemistry, 108(3), 733-743. [Link]

-

Dostert, P., Strolin Benedetti, M., & Dordain, G. (1988). Dopamine-derived alkaloids in alcoholism and in Parkinson's and Huntington's diseases. Journal of Neural Transmission, 74(2), 61-74. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0006044). HMDB. Retrieved January 15, 2026, from [Link]

-

Chen, S., Su, T., & Yueh, M. F. (2012). Concerted Action of the Cytosolic Sulfotransferase, SULT1A3, and catechol-O-methyltransferase in the Metabolism of Dopamine in SK-N-MC Human Neuroblastoma Cells. The Journal of Biological Chemistry, 287(6), 3884-3892. [Link]

-

Collins, A. C., Cashaw, J. L., & Davis, V. E. (1973). Dopamine-derived tetrahydroisoquinoline alkaloids--inhibitors of neuroamine metabolism. Biochemical Pharmacology, 22(18), 2337-2348. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | C9H11NO2 | CID 36937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The mechanisms of oxidative DNA damage and apoptosis induced by this compound, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic regional study of dopamine, this compound, and (R/S)-salsolinol levels in human brain areas of alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased systemic levels of this compound derivatives are induced by levodopa treatment and do not represent biological markers of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine-derived alkaloids in alcoholism and in Parkinson's and Huntington's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | Phase II - Conjugation of compounds [reactome.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. drughunter.com [drughunter.com]

- 10. longdom.org [longdom.org]

- 11. Drug metabolism Phase II reaction | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Alterations of Cytochrome P450s and UDP-Glucuronosyltransferases in Brain Under Diseases and Their Clinical Significances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Concerted action of the cytosolic sulfotransferase, SULT1A3, and catechol-O-methyltransferase in the metabolism of dopamine in SK-N-MC human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-methyl-norsalsolinol, a putative dopaminergic neurotoxin, passes through the blood-brain barrier in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into Norsalsolinol Neurotoxicity: A Methodological and Mechanistic Whitepaper

An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Endogenous Neurotoxin Hypothesis and Norsalsolinol

The landscape of neurodegenerative disease research is increasingly focused on the role of endogenous neurotoxins—compounds produced within the body that may contribute to the progressive loss of neuronal function. Among these, this compound (NorSAL), a tetrahydroisoquinoline derivative, has garnered significant attention. Formed through the condensation of dopamine and formaldehyde, NorSAL is found in dopamine-rich regions of the human brain, such as the substantia nigra.[1][2] Its structural similarity to known neurotoxins and its presence in areas of the brain affected by Parkinson's Disease (PD) have made it a compelling subject of investigation.[3][4]

This guide serves as a technical and methodological resource for researchers embarking on the initial investigation of this compound's neurotoxic potential. It is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to inquiry.

Part 1: The Biochemical Genesis and Core Neurotoxic Profile of this compound

This compound is endogenously synthesized via the Pictet-Spengler reaction between dopamine and formaldehyde.[1] This non-enzymatic reaction is significant in dopaminergic neurons where high concentrations of dopamine are present. The resulting molecule, 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a catecholamine analogue that has been shown to be a selective dopaminergic neurotoxin.[3]

The primary mechanisms of this compound-induced neurotoxicity converge on the induction of oxidative stress and the initiation of apoptotic cell death pathways.[1][5][6] this compound's catechol structure makes it susceptible to autoxidation, a process that generates reactive oxygen species (ROS).[7] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to widespread damage to cellular components, including lipids, proteins, and nucleic acids.[5][7]

A critical consequence of this oxidative stress is damage to mitochondrial integrity and function. This compound has been shown to disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production and a loss of mitochondrial membrane potential.[8] This mitochondrial dysfunction is a key event in the intrinsic apoptotic pathway, culminating in the release of cytochrome c into the cytoplasm and the subsequent activation of executioner caspases, such as caspase-3.[1][5] Activated caspase-3 then orchestrates the dismantling of the cell, leading to apoptotic cell death.[5]

The following diagram illustrates the proposed signaling pathway of this compound-induced neurotoxicity:

Part 2: In Vitro Investigation of this compound Neurotoxicity

The human neuroblastoma cell line, SH-SY5Y, is a widely used and accepted in vitro model for studying dopaminergic neurotoxicity due to its expression of dopamine transporters and enzymes involved in dopamine metabolism.[1][9] The following experimental workflow provides a systematic approach to characterizing the neurotoxic effects of this compound in this cell line.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 250, 500 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (the solvent used to dissolve this compound).

-

MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

| Treatment Group | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |

| Vehicle Control | 1.25 ± 0.08 | 100% |

| This compound (50 µM) | 1.05 ± 0.06 | 84% |

| This compound (100 µM) | 0.82 ± 0.05 | 65.6% |

| This compound (250 µM) | 0.51 ± 0.04 | 40.8% |

| This compound (500 µM) | 0.28 ± 0.03 | 22.4% |

| Hypothetical data for illustrative purposes. |

Measurement of Reactive Oxygen Species (ROS): The DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a black, clear-bottom 96-well plate as described for the MTT assay.

-

DCFH-DA Loading: After treatment, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[4][11]

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.[11]

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[4]

-

Data Analysis: Express the ROS levels as a percentage of the fluorescence intensity of the vehicle-treated control.

Assessment of Mitochondrial Membrane Potential (ΔΨm): The JC-1 Assay

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high mitochondrial membrane potential, JC-1 spontaneously forms J-aggregates with intense red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form, showing green fluorescence.

Protocol:

-

Cell Seeding and Treatment: Seed and treat SH-SY5Y cells on glass coverslips or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis.

-

JC-1 Staining: After treatment, incubate the cells with 2 µM JC-1 dye in cell culture medium for 15-30 minutes at 37°C.[12]

-

Washing: Wash the cells with warm PBS.

-

Imaging/Measurement:

-